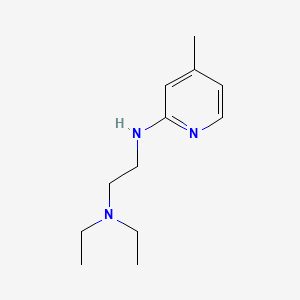
2-(2-(Diethylamino)ethylamino)-4-methylpyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-(Diethylamino)ethylamino)-4-methylpyridine is an organic compound that belongs to the class of pyridines. This compound is characterized by the presence of a diethylamino group attached to an ethylamino group, which is further connected to a methyl-substituted pyridine ring. The structure of this compound makes it an interesting subject for various chemical and biological studies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Diethylamino)ethylamino)-4-methylpyridine typically involves the reaction of 4-methylpyridine with diethylamine and ethylenediamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium on carbon, and under an inert atmosphere to prevent oxidation. The reaction mixture is heated to a specific temperature, often around 100-150°C, to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of high-pressure reactors and advanced purification techniques, such as distillation and chromatography, helps in obtaining the compound in high purity.
化学反应分析
Types of Reactions
2-(2-(Diethylamino)ethylamino)-4-methylpyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the diethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Various nucleophiles such as halides, thiols, and amines; reactions are conducted in polar solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Amine derivatives with reduced nitrogen functionalities.
Substitution: Compounds with substituted diethylamino groups.
科学研究应用
2-(2-(Diethylamino)ethylamino)-4-methylpyridine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis. It can form complexes with various metal ions, which are studied for their catalytic properties.
Biology: Investigated for its potential as a bioactive molecule. It can interact with biological macromolecules, making it a candidate for drug development.
Medicine: Explored for its potential therapeutic effects. Studies focus on its ability to modulate biological pathways and its efficacy in treating certain diseases.
Industry: Utilized in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 2-(2-(Diethylamino)ethylamino)-4-methylpyridine involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, altering their activity. The diethylamino and ethylamino groups play a crucial role in these interactions, as they can form hydrogen bonds and electrostatic interactions with the target molecules. The pyridine ring provides a stable scaffold that enhances the binding affinity and specificity.
相似化合物的比较
Similar Compounds
2-(2-(Dimethylamino)ethylamino)-4-methylpyridine: Similar structure but with dimethylamino groups instead of diethylamino groups.
2-(2-(Diethylamino)ethoxy)ethanol: Contains an ethoxy group instead of an ethylamino group.
2-(Diethylamino)ethanol: Lacks the pyridine ring and has a simpler structure.
Uniqueness
2-(2-(Diethylamino)ethylamino)-4-methylpyridine is unique due to the presence of both diethylamino and ethylamino groups attached to a methyl-substituted pyridine ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
属性
CAS 编号 |
23826-76-8 |
|---|---|
分子式 |
C12H21N3 |
分子量 |
207.32 g/mol |
IUPAC 名称 |
N',N'-diethyl-N-(4-methylpyridin-2-yl)ethane-1,2-diamine |
InChI |
InChI=1S/C12H21N3/c1-4-15(5-2)9-8-14-12-10-11(3)6-7-13-12/h6-7,10H,4-5,8-9H2,1-3H3,(H,13,14) |
InChI 键 |
AUNNWVPUSFLSFD-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC)CCNC1=NC=CC(=C1)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


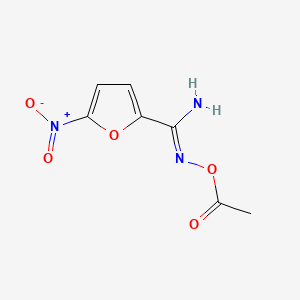
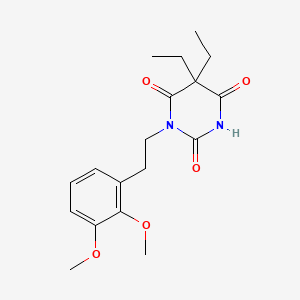
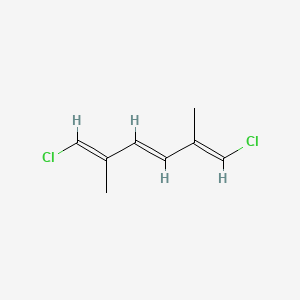

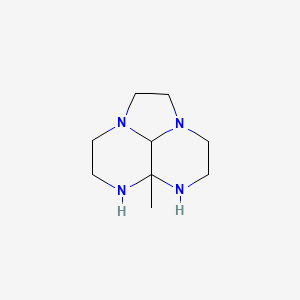
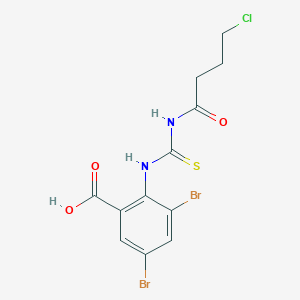
![2-[(2-Aminoacetyl)amino]benzoic acid](/img/structure/B13796654.png)
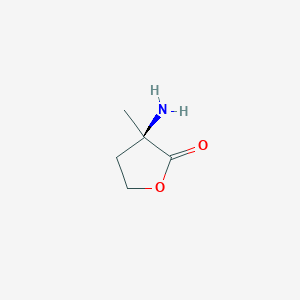
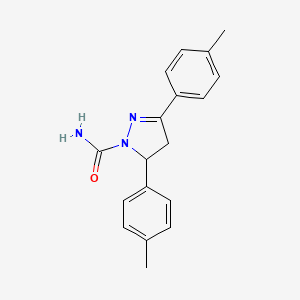

![5-Bromo-2-[[2-(3,5-dimethylphenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B13796686.png)

![Methanesulfonic acid, [[4-[(4-nitrophenyl)azo]phenyl]amino]-, monosodium salt](/img/structure/B13796704.png)
![Benzo[b]thiophene, 3-(2-naphthalenyl)-](/img/structure/B13796718.png)
